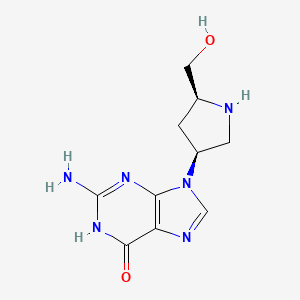
1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a complex organic compound with a quinoxaline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoxaline ring system is known for its stability and versatility, making it a valuable scaffold in drug design and other chemical applications.
Méthodes De Préparation
The synthesis of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core. Subsequent functionalization steps introduce the 2-oxo and 1-(2-methoxyethyl) groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s quinoxaline core is of interest in the study of enzyme inhibitors and other bioactive molecules.
Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The quinoxaline core can bind to active sites, inhibiting or modulating the activity of the target. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid include other quinoxaline derivatives, such as 1-(2-Phenoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid These compounds share the quinoxaline core but differ in their substituents, leading to variations in their chemical properties and applications
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-2-oxoquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-18-5-4-14-10-3-2-8(12(16)17)6-9(10)13-7-11(14)15/h2-3,6-7H,4-5H2,1H3,(H,16,17) |
Clé InChI |
HGPWNDCWQLGPMR-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C2=C(C=C(C=C2)C(=O)O)N=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11864582.png)











